LacDiNAc(I) MP Glykosid

Übersicht

Beschreibung

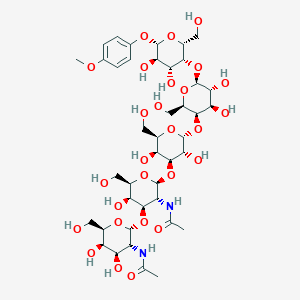

LacDiNAc(I) MP Glycoside is a biochemical compound with the molecular formula C23H34N2O12 and a molecular weight of 530.52 . It is often used in proteomics research .

Physical And Chemical Properties Analysis

LacDiNAc(I) MP Glycoside is a solid substance at 20 degrees Celsius . It is heat sensitive and should be stored at temperatures below 0 degrees Celsius . It appears as a white to almost white powder or crystal .Wissenschaftliche Forschungsanwendungen

Krebsdiagnostik und -prognose

LacDiNAc(I) MP Glykosid wurde als potenzieller Marker für bestimmte Krebsarten identifiziert. Die Erkennung unterschiedlicher Expressionslevel der LacDiNAc-Gruppe oder spezifischer modifizierter Formen könnte als sensibler diagnostischer oder prognostischer Indikator dienen .

Modulation von Proteinfunktionen

Die Expression der LacDiNAc-Gruppe auf N-Glykanen von Zellmembran-Glykoproteinen, einschließlich β1-Integrin, ist an der Veränderung von Proteinfunktionen beteiligt. Dies kann die zelluläre Invasion und andere maligne Eigenschaften von Krebszellen beeinflussen .

Differenzierung zwischen Krebsarten

LacDiNAc-haltige Glykane sind häufig im intrahepatischen Cholangiokarzinom (ICC) und im hepatozellulären Karzinom (HCC) erhöht. Bestimmte LacDiNAc-haltige, tri-antennäre und core-fucosylierte Glykane sind jedoch ausschließlich im ICC erhöht, was eine Möglichkeit bietet, zwischen diesen Krebsarten zu unterscheiden .

Neurowissenschaftliche Forschung

this compound wird in der Neurowissenschaftlichen Forschung verwendet, um Glykosylierungsmuster zu untersuchen, die die neuronale Funktion und Entwicklung beeinflussen können .

Wirkmechanismus

Target of Action

It is known that glycosides like lacdinac(i) mp glycoside often interact with various proteins, including receptors and lectins .

Mode of Action

It has been demonstrated that the expression of the lacdinac group on n-glycans of cell surface glycoproteins, including β1-integrin, is involved in the modulation of their protein functions .

Biochemical Pathways

The LacDiNAc group is often sialylated, sulfated, and/or fucosylated, and the LacDiNAc group, with or without these modifications, is recognized by receptors and lectins and is thus involved in the regulation of several biological phenomena, such as cell differentiation .

Result of Action

The expression of the LacDiNAc group on N-glycans of cell surface glycoproteins, including β1-integrin, is involved in the modulation of their protein functions, thus affecting cellular invasion and other malignant properties of cancer cells .

Biochemische Analyse

Biochemical Properties

LacDiNAc(I) MP Glycoside plays a crucial role in biochemical reactions, particularly in the context of glycosylation. It interacts with several enzymes, proteins, and other biomolecules. Notably, it is involved in the transfer of N-acetylgalactosamine (GalNAc) to N-acetylglucosamine (GlcNAc) residues on glycoproteins, facilitated by β4-N-acetylgalactosaminyltransferases (β4GalNAcT3 and β4GalNAcT4) . These interactions are essential for the formation of the LacDiNAc group on N- and O-glycans, which are recognized by specific receptors and lectins, influencing various biological phenomena such as cell differentiation .

Cellular Effects

LacDiNAc(I) MP Glycoside has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the expression of the LacDiNAc group on N-glycans of cell surface glycoproteins, including β1-integrin, affects cellular invasion and other malignant properties of cancer cells . Additionally, the re-expression of the LacDiNAc group on N-glycans in breast cancer cells can partially restore normal properties and suppress malignant phenotypes .

Molecular Mechanism

The molecular mechanism of LacDiNAc(I) MP Glycoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is synthesized by β4GalNAcT3 or β4GalNAcT4, which transfer GalNAc to GlcNAc residues . This process is regulated by the unique PA14 domain of these enzymes, which is essential for their activity . The presence of LacDiNAc negatively impacts the actions of many glycosyltransferases for terminal modifications, including sialylation and fucosylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LacDiNAc(I) MP Glycoside change over time. Studies have shown that the expression level of the LacDiNAc group decreases in primary carcinoma lesions compared to surrounding normal tissues . Additionally, the stability and degradation of the compound can influence its long-term effects on cellular function. For example, the formation of hepatic granulomas triggered by LacDiNAc-containing glycoconjugates can be observed over several days .

Dosage Effects in Animal Models

The effects of LacDiNAc(I) MP Glycoside vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may not produce significant biological responses . It is essential to determine the optimal dosage to achieve the desired effects without causing harm to the animal subjects.

Metabolic Pathways

LacDiNAc(I) MP Glycoside is involved in several metabolic pathways, including the biosynthesis of N- and O-glycans . The compound interacts with enzymes such as β4GalNAcT3 and β4GalNAcT4, which facilitate the transfer of GalNAc to GlcNAc residues . These interactions are crucial for the regulation of glycoprotein functions and the modulation of metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, LacDiNAc(I) MP Glycoside is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of LacDiNAc(I) MP Glycoside is primarily in the Golgi apparatus, where it is involved in the synthesis of glycoproteins . The enzyme β4GalNAc-T3, responsible for the formation of LacDiNAc, is localized in the supra-nuclear region of surface mucous cells in the gastric mucosa . This localization is essential for the proper formation and function of the LacDiNAc group on glycoproteins.

Eigenschaften

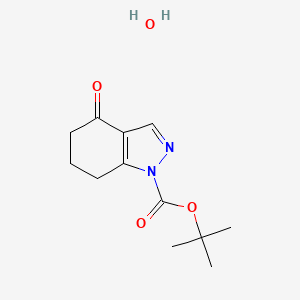

IUPAC Name |

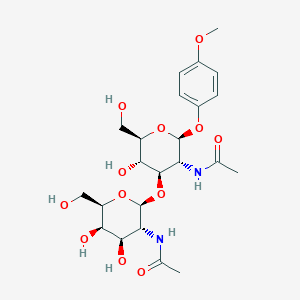

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O12/c1-10(28)24-16-20(32)18(30)14(8-26)35-22(16)37-21-17(25-11(2)29)23(36-15(9-27)19(21)31)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18+,19-,20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRBZLMELQPTLF-SZQBMKRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)OC)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)OC)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

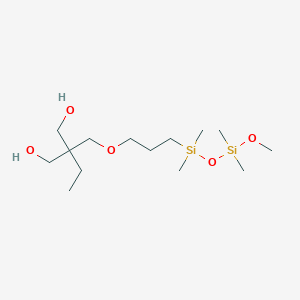

![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1495464.png)